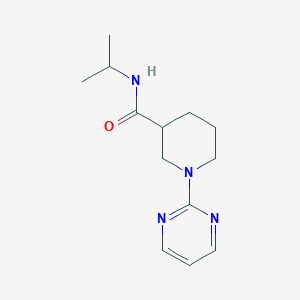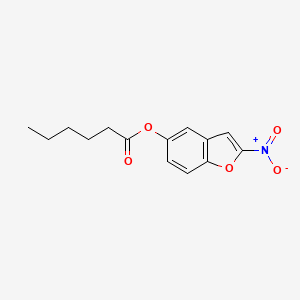![molecular formula C9H14N2O4 B12911829 N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide CAS No. 87149-80-2](/img/structure/B12911829.png)
N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a suitable precursor, such as a β-diketone or a β-keto ester, with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting isoxazole intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.
Industrial Production Methods
Industrial production of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or the acetamide moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring or the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide can be compared with other isoxazole derivatives, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Known for its BRD4 inhibitory activity and potential in cancer treatment.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
3-aminoisoxazole: Used as a reagent in the synthesis of various biologically active compounds.
The uniqueness of N-(3-(2,2-dimethoxyethyl)isoxazol-4-yl)acetamide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other isoxazole derivatives.
Propiedades
Número CAS |
87149-80-2 |
|---|---|
Fórmula molecular |
C9H14N2O4 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
N-[3-(2,2-dimethoxyethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C9H14N2O4/c1-6(12)10-8-5-15-11-7(8)4-9(13-2)14-3/h5,9H,4H2,1-3H3,(H,10,12) |
Clave InChI |
GRIQYMDKLYAQHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CON=C1CC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)
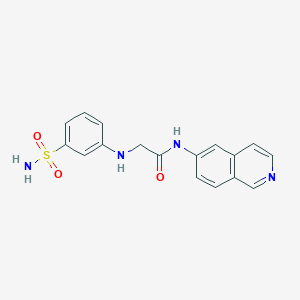
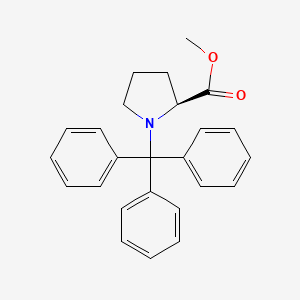
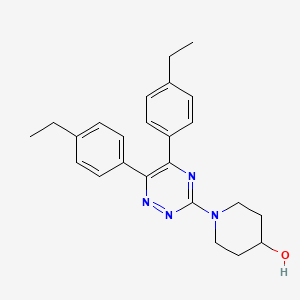
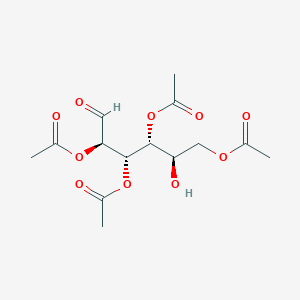
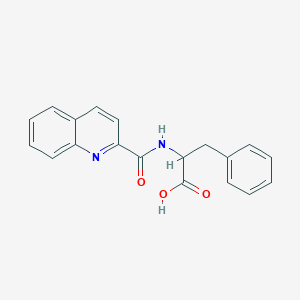
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
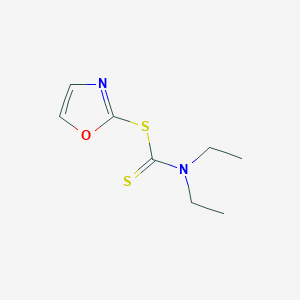
![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
